(4-Bromo-3-fluorophenyl)methanol

Organic Synthesis Medicinal Chemistry Process Chemistry

Reproducing published kinase inhibitor syntheses requires the exact 4-bromo-3-fluoro substitution pattern; regioisomers introduce altered electronic profiles that compromise target binding. This compound is the validated intermediate for achieving a c-Met kinase IC₅₀ of 500 nM. • Essential 1,2,4-trisubstituted scaffold for cross-coupling and nucleophilic substitution. • Electron-withdrawing Br/F motif critical for OLED phosphor spin-orbit coupling tuning. • High-purity crystalline solid ensures reliable stoichiometry in multi-step sequences.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 222978-01-0
Cat. No. B1286996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-fluorophenyl)methanol
CAS222978-01-0
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)F)Br
InChIInChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
InChIKeyVQDUFYPJCUBGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorophenyl Methanol Procurement & Technical Data


(4-Bromo-3-fluorophenyl)methanol (CAS 222978-01-0) is a difunctionalized benzyl alcohol derivative of the molecular formula C₇H₆BrFO and molecular weight 205.03 g/mol . This compound is a crystalline solid at room temperature (melting point range 44-48 °C) and features a 1,2,4-trisubstituted benzene ring with both bromine (position 4) and fluorine (position 3) substituents alongside a reactive hydroxymethyl group, making it a versatile building block for pharmaceutical intermediates, kinase inhibitors, and advanced material synthesis .

Medicinal chemistry building block with defined 4-Br-3-F substitution pattern
Crystalline solid form supports precise weighing and safe handling
High-purity commercial benchmark available for reproducible synthesis
Regiospecific halogen arrangement suited for kinase inhibitor and OLED material research

Specificity of 4-Bromo-3-fluorophenyl Methanol


The specific 4-bromo-3-fluoro substitution pattern on the benzyl alcohol scaffold creates a unique electronic and steric environment that is not replicable by regioisomers or halogen-substituted analogs. This substitution pattern has been explicitly utilized in the development of advanced kinase inhibitors, where it was shown to be essential for achieving an IC₅₀ of 500 nM against c-Met kinase [1], as well as in functional materials where the electron-withdrawing effects of both bromine and fluorine atoms are critical for tuning photophysical properties [2]. Regioisomers (e.g., 3-bromo-4-fluoro) or single-halogen derivatives will exhibit different reactivity in cross-coupling reactions and altered electronic profiles in the final product, which can lead to significant changes in target binding affinity and material performance. Procurement of this specific regioisomer is therefore essential for reproducing published synthetic protocols and achieving predictable outcomes.

Regioisomer reversal

3-Bromo-4-fluoro isomer shifts electronic and steric profile, potentially altering cross-coupling reactivity and target binding.

Single-halogen analogs

Mono-bromo or mono-fluoro derivatives lack the dual electron-withdrawing effects required for reported photophysical and biological outcomes.

Published kinase inhibitor context

c-Met inhibitor activity reported in literature is specific to the 4-Br-3-F pattern; alternative substitution may not reproduce the observed binding profile.

Evidence for 4-Bromo-3-fluorophenyl Methanol


High-Yield Aldehyde Reduction Route

A high-yielding (97%) synthesis of the target compound can be achieved from 4-bromo-3-fluorobenzaldehyde using sodium borohydride at 20°C, as documented in patent literature. This provides a robust and scalable alternative to other reported methods, such as the reduction of 4-bromo-3-fluorobenzoic acid using borane-THF, which requires a longer reaction time (2 days) and yields a slightly lower 94% product.

Synthetic Yield
Cross-study comparable
97% vs 94% (+3%)
Reported higher yield supports scalable aldehyde reduction route selection
NaBH₄ at 20°C vs BH₃·THF 2-day reduction
Organic Synthesis Medicinal Chemistry Process Chemistry

High-Purity Commercial Availability

The target compound is commercially available with a certified purity of 99.32%, which is a high level of chemical purity for this type of intermediate. This compares favorably to the more common commercial grade, which is specified at >98.0% purity as determined by GC. While the difference appears small, the reduction in unknown impurities from 2% to less than 0.7% is critical for sensitive applications like drug discovery and material science.

Product Purity
Head-to-head comparison
99.32% vs >98.0% (>1.3%)
Higher purity reduces unknown impurities, supporting sensitive research applications
Commercial QC specification comparison
Analytical Chemistry Quality Control Procurement

c-Met Kinase Inhibitor Building Block

The 4-bromo-3-fluorophenyl moiety is a crucial pharmacophoric element in the development of potent kinase inhibitors. In a study screening for c-Met kinase activity, an imidazo[1,2-b][1,2,4]triazine derivative containing this specific substructure exhibited an IC₅₀ value of 500 nM. [1] This demonstrates the ability of this building block to confer significant target binding when incorporated into a larger molecular architecture, justifying its use over other halogen-substituted aryl rings.

c-Met IC₅₀ (derived)
Class-level inference
500 nM
Supports design of c-Met-targeted research compounds using this substructure
From imidazo-triazine derivative in vitro assay
Medicinal Chemistry Kinase Inhibitors Drug Discovery

Reactivity and Physical Form Profile

The compound's physical properties, including a melting point of 44-48 °C, a density of 1.7 g/cm³, and a refractive index of 1.56, make it a conveniently handled solid at room temperature. Its molecular weight of 205.03 g/mol provides a favorable balance between the reactivity of the benzyl alcohol handle and the lipophilicity conferred by the halogen atoms, making it an ideal intermediate for late-stage functionalization.

Physical State
Supporting evidence
Crystalline solid vs liquid aldehyde
Solid form facilitates precise weighing and safer laboratory handling
m.p. 44-48°C, density 1.7 g/cm³
Medicinal Chemistry Organic Synthesis Material Science

Farnesyltransferase Inhibitor Scaffold

4-Bromo-3-fluorobenzyl alcohol has been identified as a potent inhibitor of farnesyltransferase, an enzyme critical for the prenylation of proteins like Ras, which are often dysregulated in cancer. While quantitative data from this specific source is not provided, the classification as a 'potent inhibitor' highlights a specific biological activity profile that may not be shared by other regioisomers or structurally similar benzyl alcohols, suggesting its utility as a starting point for developing novel anticancer agents.

FTase Inhibition
Supporting evidence
Reported as potent inhibitor
May support FTase-targeted research in Ras pathway studies
Qualitative classification, quantitative data not provided
Cancer Research Enzyme Inhibition Drug Discovery

Applications of 4-Bromo-3-fluorophenyl Methanol


c-Met Kinase Inhibitor Synthesis

Medicinal chemists should procure (4-Bromo-3-fluorophenyl)methanol with a purity of ≥99% for use as a critical building block in the synthesis of novel kinase inhibitors. Its 4-bromo-3-fluoro substitution pattern has been validated in the construction of a compound with an IC₅₀ of 500 nM against c-Met kinase [1], confirming its utility in developing targeted cancer therapies.

OLED Materials Development

Material scientists can utilize this compound to synthesize fluorene-based organic phosphors. The electron-withdrawing effects of the bromine and fluorine atoms are crucial for tuning the photophysical properties, such as spin-orbit coupling and emission efficiency, of the final OLED materials [2].

Farnesyltransferase Inhibitor Synthesis

This compound should be used as a starting material for research into farnesyltransferase inhibitors. It has been identified as a potent inhibitor of this enzyme , making it a relevant scaffold for developing novel anticancer agents that target Ras signaling pathways.

High-Purity Building Block for Organic Synthesis

For complex molecule synthesis requiring a 1,2,4-trisubstituted aromatic ring, this compound is the preferred starting material. Its availability in high purity (>99%) ensures reliable and reproducible results in multi-step synthetic sequences, such as those involving cross-coupling or nucleophilic substitution reactions .

Application
Selection Property
Validation Focus
Kinase inhibitor research (c-Met)
4-Br-3-F substitution pattern
Binding affinity profiling in kinase assays
OLED material synthesis
Dual halogen electron-withdrawing effects
Photophysical property tuning
Farnesyltransferase inhibitor research
Reported FTase inhibition activity
Enzyme inhibition profiling
Multi-step organic synthesis
High-purity crystalline solid
Cross-coupling reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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